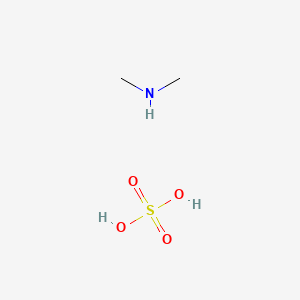

dimethylamine sulfate

CAS No.: 21249-13-8

Cat. No.: VC1707151

Molecular Formula: C2H9NO4S

Molecular Weight: 143.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21249-13-8 |

|---|---|

| Molecular Formula | C2H9NO4S |

| Molecular Weight | 143.16 g/mol |

| IUPAC Name | N-methylmethanamine;sulfuric acid |

| Standard InChI | InChI=1S/C2H7N.H2O4S/c1-3-2;1-5(2,3)4/h3H,1-2H3;(H2,1,2,3,4) |

| Standard InChI Key | NCIDKUDOSHBPMB-UHFFFAOYSA-N |

| SMILES | CNC.OS(=O)(=O)O |

| Canonical SMILES | CNC.OS(=O)(=O)O |

Introduction

Physical and Chemical Properties

Dimethylamine sulfate exhibits specific physical and chemical characteristics that define its behavior in various environments and applications. Based on available data, the compound has the following properties:

Basic Identification and Structural Information

Dimethylamine sulfate is characterized by specific identifying parameters that distinguish it from other chemical compounds:

| Property | Value |

|---|---|

| CAS Number | 37773-96-9 |

| Molecular Formula | C₂H₉NO₄S |

| Molecular Weight | 143.162 g/mol |

| Exact Mass | 143.025223 |

| Alternative Names | Dimethylammonium sulfate, N-Methylmethanamine sulfate (1:1), Methanamine, N-methyl-, sulfate |

| EINECS Numbers | 244-293-5, 245-570-3 |

The compound consists of a dimethylammonium cation paired with a sulfate anion. The structure incorporates a nitrogen atom bonded to two methyl groups, with the nitrogen carrying a positive charge that interacts with the negatively charged sulfate group .

Synthesis and Production

Industrial Production Considerations

The production of dimethylamine sulfate on an industrial scale would likely involve careful monitoring of stoichiometric ratios to ensure complete reaction and product purity. The reaction conditions, including temperature, concentration, and reaction time, would be optimized to maximize yield and minimize the formation of impurities.

Applications and Uses

Comparison with Related Compounds

Dimethyl sulfate reacts with active hydrogen and alkali metal salts to form substituted oxygen, nitrogen, and sulfur compounds and can introduce a methyl group to various elements including oxygen, nitrogen, carbon, sulfur, phosphorous, and some metals . Dimethylamine sulfate, by contrast, would behave as an ionic salt with different chemical reactivity.

Research Findings and Comparative Analysis

Chemical Degradation Studies

Research has demonstrated that dimethyl sulfate can be degraded with sodium hydroxide solution (1 mol/L), sodium carbonate solution (1 mol/L), or ammonium hydroxide solution (1.5 mol/L) . The products of these reactions were found to be methanol when NaOH and Na₂CO₃ were used, and methylamine, dimethylamine, trimethylamine, and methanol when ammonium hydroxide was used . While this information pertains to dimethyl sulfate rather than dimethylamine sulfate, it provides context regarding the chemical behavior of related sulfur-containing compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume